

OPB-3206: A Review of Available Pharmacokinetic and Pharmacodynamic Properties

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Compound of Interest

Compound Name: OPB-3206

Cat. No.: B1241732

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Disclaimer: As of November 2025, publicly available information regarding the pharmacokinetic and pharmacodynamic properties of the specific compound **OPB-3206** is limited. This document summarizes the available data on the closely related STAT3 inhibitor, OPB-31121, also developed by Otsuka Pharmaceutical. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it pertains to a related, but distinct, chemical entity.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. OPB-31121 is an orally available small molecule inhibitor of STAT3 that has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the publicly available pharmacokinetic and pharmacodynamic data for OPB-31121.

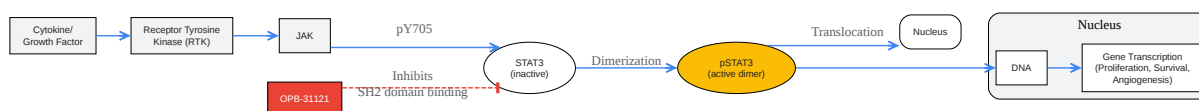
Pharmacodynamic Properties and Mechanism of Action

OPB-31121 exerts its anticancer effects by directly targeting the STAT3 protein. It binds to the SH2 domain of STAT3, a critical region for its dimerization and subsequent activation. This

interaction has been shown to occur with high affinity, with a reported dissociation constant (K_d) of 10 nM. By binding to the SH2 domain, OPB-31121 prevents the phosphorylation and dimerization of STAT3, which are essential steps for its translocation to the nucleus and the transcriptional activation of target genes involved in tumor progression.

The downstream effects of OPB-31121 include the inhibition of cancer cell proliferation, survival, migration, and invasion. In preclinical studies, OPB-31121 has demonstrated potent antitumor activity in various cancer models.

Signaling Pathway



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Caption: STAT3 signaling pathway and the inhibitory action of OPB-31121.

Pharmacokinetic Properties

The pharmacokinetic profile of OPB-31121 has been evaluated in Phase 1 clinical trials involving patients with advanced solid tumors. The data indicates variability among individuals and a complex absorption and elimination profile.

Absorption and Distribution

Following oral administration, OPB-31121 is absorbed, with the time to reach maximum plasma concentration (T_{max}) observed at approximately 8 hours in a study of patients with advanced hepatocellular carcinoma (HCC).^[1]

Metabolism and Excretion

The half-life (T1/2) of OPB-31121 was reported to be approximately 30 hours in the HCC patient population.[1] Further details on the metabolic pathways and excretion routes have not been extensively published.

Dose Proportionality

The pharmacokinetics of OPB-31121 did not consistently demonstrate dose-proportionality across all studies.[2][3] However, in a Phase 1 study in patients with advanced HCC, both the maximum plasma concentration (Cmax) and the area under the curve (AUC) exhibited dose proportionality at the doses tested.[1]

Summary of Pharmacokinetic Parameters (from a Phase 1 study in advanced HCC)

Parameter	Value (at 200 mg/day)
Tmax (Time to Maximum Concentration)	~8 hours
T1/2 (Half-life)	~30 hours
Dose Proportionality (Cmax & AUC)	Exhibited in this study

Clinical Efficacy and Safety

The clinical activity of OPB-31121 as a monotherapy has been modest in early trials. While no objective responses were observed in some studies, a number of patients with various advanced solid tumors achieved stable disease.[2][3][4]

Safety and Tolerability

The most frequently reported adverse events associated with OPB-31121 administration are primarily gastrointestinal in nature and include nausea, vomiting, and diarrhea.[1][2][3][4][5] Fatigue has also been a commonly reported side effect.[1][4] These toxicities were predominantly of grade 1 or 2 and were generally manageable.[1][4]

Dose-Limiting Toxicities and Maximum Tolerated Dose

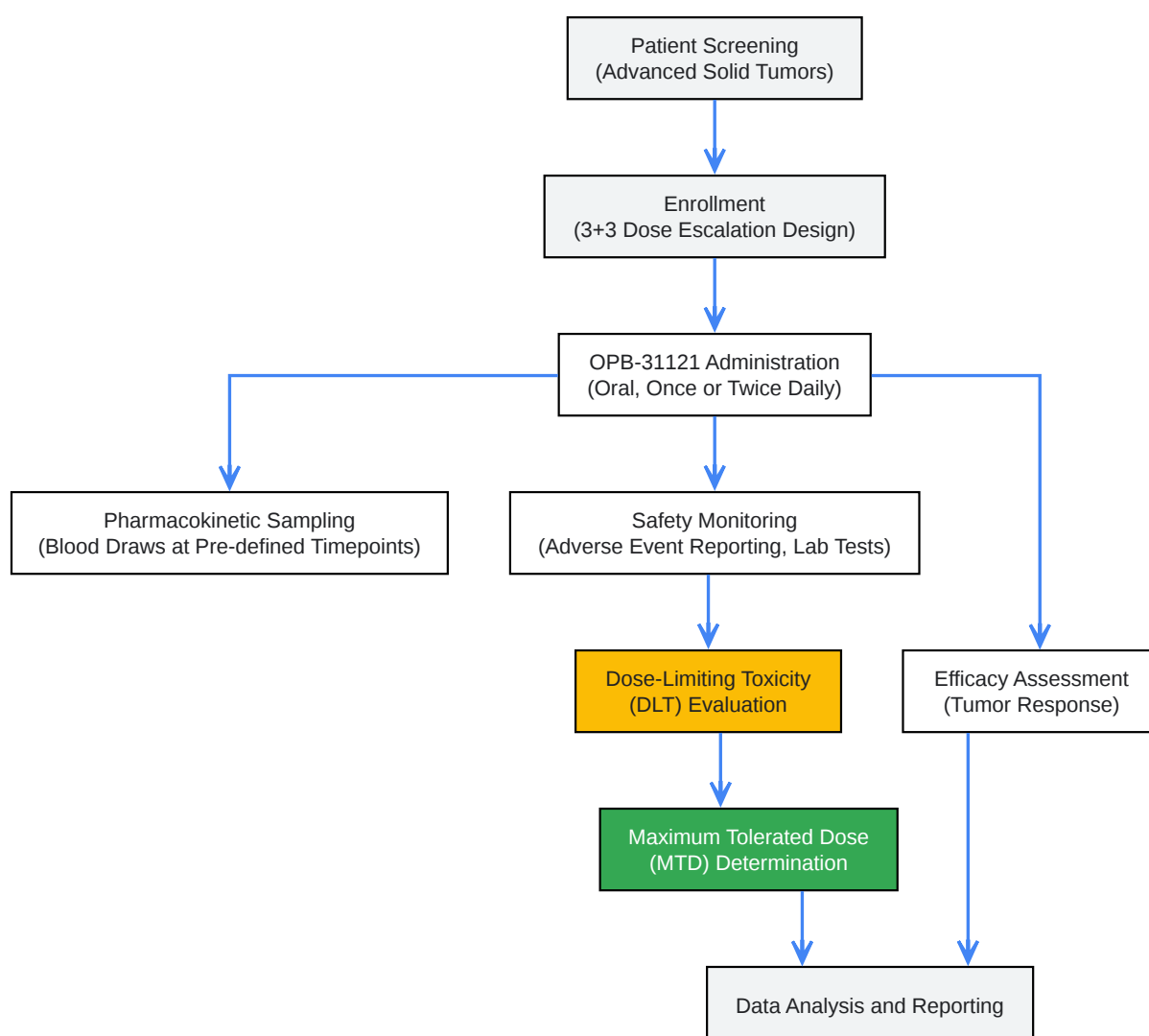
In a dose-escalation study with once-daily administration, the maximum tolerated dose (MTD) of OPB-31121 was determined to be 800 mg/day.[2][3][5] In a separate study with twice-daily

administration, the MTD was established at 300 mg BID.[4][6] Dose-limiting toxicities (DLTs) included grade 3 nausea, vomiting, and diarrhea.[1][2][3][5]

Experimental Protocols

The following provides a generalized workflow for the Phase 1 clinical trials of OPB-31121, based on the available literature.

Phase 1 Clinical Trial Workflow



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Caption: Generalized workflow for a Phase 1 dose-escalation trial of OPB-31121.

Patient Eligibility: Patients enrolled in these studies typically had histologically confirmed advanced or metastatic solid tumors that were refractory to standard therapies.

Dose Escalation: A standard 3+3 dose-escalation design was commonly employed to determine the MTD.

Pharmacokinetic Assessments: Blood samples for pharmacokinetic analysis were collected at various time points pre- and post-dose to determine key parameters such as C_{max}, T_{max}, AUC, and T_{1/2}.

Safety and Tolerability Assessments: Safety was monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests.

Efficacy Assessments: Antitumor activity was typically assessed by imaging studies at baseline and at specified intervals during treatment, using criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).

Conclusion

OPB-31121 is a first-in-class oral STAT3 inhibitor with a well-defined mechanism of action. While clinical development has been challenged by a narrow therapeutic window and modest single-agent efficacy, the data gathered from early-phase trials provide valuable insights into the pharmacokinetic and pharmacodynamic properties of this class of inhibitors. The gastrointestinal side effect profile appears to be the primary dose-limiting factor. Further research and development in this area may focus on optimizing the therapeutic index of STAT3 inhibitors, potentially through combination therapies or the development of next-generation molecules with improved pharmacokinetic and safety profiles. The lack of public information on **OPB-3206** suggests it may be in a very early stage of development or that its development has been discontinued.

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